1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C10H8ClF3OS It is characterized by the presence of a chlorinated phenyl ring substituted with a trifluoromethylthio group and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 2-chloro-3-(trifluoromethylthio)benzene with propanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(trifluoromethyl)phenol
- 1-(2-(trifluoromethoxy)phenyl)propan-1-one
- 1-(2-chloro-3-(trifluoromethylthio)phenyl)propan-2-one
Uniqueness
1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of both a chlorinated phenyl ring and a trifluoromethylthio group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H8ClF3OS |
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Molecular Weight |
268.68 g/mol |
IUPAC Name |
1-[2-chloro-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8ClF3OS/c1-2-7(15)6-4-3-5-8(9(6)11)16-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
PYEMNFCRFHMIIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)Cl |
Origin of Product |
United States |
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